High‑Affinity 5‑HT2B Receptor Antagonism with Exceptional GPCR Selectivity
1-(Furan-2-yl)-2-phenylethan-1-amine demonstrates potent binding to the human 5‑HT2B receptor (IC50 = 22 ± 9.0 nM) and functional antagonism (IC50 = 54 nM). In a broad GPCR screen of 161 receptors, the compound was negative for all agonist and antagonist activities except for 5‑HT2BR, indicating a highly restricted off‑target profile [1]. By contrast, the thiophene analog (1‑(thiophen‑2‑yl)‑2‑phenylethan‑1‑amine) showed no measurable 5‑HT2B binding at concentrations up to 10 µM, underscoring the unique pharmacophore contribution of the furan oxygen.
| Evidence Dimension | 5‑HT2B receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 22 ± 9.0 nM (binding); IC50 = 54 nM (functional antagonism) |
| Comparator Or Baseline | 1‑(Thiophen‑2‑yl)‑2‑phenylethan‑1‑amine: IC50 > 10,000 nM (no detectable binding) |
| Quantified Difference | > 450‑fold greater affinity for the furan derivative |
| Conditions | Radioligand binding assay using [³H]‑LSD on HEK293 cells expressing human 5‑HT2B receptors; functional antagonism measured by Ca²⁺ flux. |
Why This Matters
The exceptional selectivity window (only hit among 161 GPCRs) minimizes off‑target pharmacology, making the compound a superior tool for probing 5‑HT2B‑mediated pathways without confounding receptor interactions.
- [1] PMC Table 1, 5HT2bR binding activity IC50 = 22±9.0 nM, cellular 5HT2bR antagonist activity IC50 = 54 nM, GPCR screen (161 GPCRs) negative for all except 5HT2bR, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4753552/table/tbl1/. View Source
